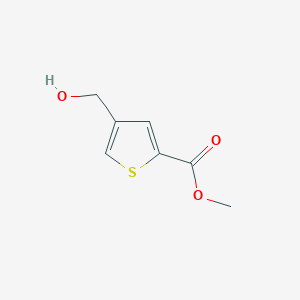

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate

Description

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate is a thiophene-based derivative characterized by a hydroxymethyl (-CH2OH) group at position 4 and a methyl carboxylate (-COOCH3) group at position 2. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, making the compound soluble in polar solvents like methanol or water. This functional group also renders it reactive toward oxidation (e.g., to carboxylic acids) or esterification, enabling its use as a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWUSXANPCXFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730656 | |

| Record name | Methyl 4-(hydroxymethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816449-72-6 | |

| Record name | Methyl 4-(hydroxymethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(hydroxymethyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate can be synthesized through several methods. Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different thiophene derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various thiophene-based compounds .

Scientific Research Applications

Pharmaceutical Applications

Drug Development

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate serves as a crucial building block in the synthesis of more complex thiophene derivatives, which are explored for their pharmacological properties. Thiophene derivatives have been associated with various biological activities, including:

- Antimicrobial : Exhibiting effectiveness against various bacterial strains.

- Anti-inflammatory : Potentially reducing inflammation through modulation of biochemical pathways.

- Anticancer : Investigated for its ability to inhibit cancer cell proliferation.

Research indicates that compounds related to this compound may interact with biological targets via hydrogen bonding and π-π interactions, enhancing their therapeutic efficacy .

Material Science Applications

Organic Electronics

this compound is utilized in the fabrication of organic semiconductors. Its derivatives play a role in the development of:

- Organic Field-Effect Transistors (OFETs) : These devices leverage the electronic properties of thiophene derivatives for improved performance.

- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic characteristics contribute to advancements in display technologies.

The incorporation of this compound into electronic materials enhances conductivity and stability, making it a valuable component in modern electronics .

Industrial Applications

Corrosion Inhibitors

Thiophene derivatives, including this compound, are employed as corrosion inhibitors in various industrial settings. Their ability to form protective layers on metal surfaces helps mitigate corrosion processes, thereby extending the lifespan of equipment and infrastructure .

Case Studies

-

Antimicrobial Activity

A study explored the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound in antibiotic development. -

Organic Semiconductor Research

Research on the incorporation of this compound into OFETs demonstrated enhanced charge carrier mobility compared to traditional materials. This finding supports its application in next-generation electronic devices.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and material properties. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylates

Structural and Functional Group Variations

The physicochemical and biological properties of thiophene carboxylates are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison

Physical Properties and Spectral Data

Table 2: Comparative Physical and Spectral Data

Biological Activity

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxymethyl group and an ester functional group. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways critical for cell survival.

- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent.

- Cytotoxic Effects : Preliminary studies have shown that it exhibits cytotoxic effects against certain cancer cell lines, potentially making it a candidate for anticancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods:

| Pathogen | MIC (µg/mL) | Standard Drug (MIC) |

|---|---|---|

| Escherichia coli | 64 | 8 (Ampicillin) |

| Staphylococcus aureus | 32 | 16 (Methicillin) |

| Candida albicans | 128 | 64 (Fluconazole) |

These results indicate that this compound possesses significant antimicrobial properties, particularly against gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound (IC50) |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 10 (Doxorubicin) |

| MCF-7 (Breast Cancer) | 20 | 12 (Tamoxifen) |

| A549 (Lung Cancer) | 25 | 18 (Etoposide) |

The IC50 values indicate that the compound has promising anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University investigated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent for treating resistant infections.

- Case Study on Cancer Cell Lines : In a separate study, researchers assessed the effects of this compound on MCF-7 breast cancer cells. Results showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its mechanism as an anticancer agent.

Q & A

What are the optimal synthetic routes for Methyl 4-(hydroxymethyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

Category: Basic (Synthesis Methodology)

Answer:

this compound can be synthesized via esterification and functionalization of thiophene precursors. A common approach involves:

Hydroxymethyl introduction : Reacting thiophene-2-carboxylic acid derivatives with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Esterification : Treating the intermediate with methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester.

Critical parameters include solvent choice (e.g., methanol or DCM), temperature control (60–80°C), and catalyst concentration. For example, excessive acid can lead to ester hydrolysis, reducing yields .

How can NMR spectroscopy distinguish structural isomers of thiophene carboxylates?

Category: Basic (Characterization)

Answer:

¹H and ¹³C NMR are pivotal for differentiating isomers. Key features include:

- Chemical shifts : The hydroxymethyl group (δ ~4.3 ppm for –CH₂OH) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).

- Coupling patterns : Thiophene ring protons exhibit distinct splitting due to aromatic ring currents and substituent effects. For example, adjacent protons on the thiophene ring show coupling constants (J) of ~3–5 Hz, while para-substituted groups alter ring symmetry .

What strategies mitigate competing side reactions during hydroxymethyl functionalization?

Category: Advanced (Reaction Optimization)

Answer:

Side reactions like over-oxidation or polymerization are common. Mitigation strategies include:

- Protecting groups : Temporarily blocking the hydroxymethyl (–CH₂OH) with acetyl or silyl groups during synthesis.

- Low-temperature kinetics : Conducting reactions at 0–5°C to slow down radical-mediated side pathways.

- Catalyst selection : Using mild Lewis acids (e.g., ZnCl₂) instead of strong acids to minimize ester hydrolysis .

How do structural modifications (e.g., substituent position) affect bioactivity in thiophene derivatives?

Category: Advanced (Structure-Activity Relationships)

Answer:

Substituent position significantly impacts bioactivity:

- Hydroxymethyl at C4 : Enhances hydrogen-bonding potential, improving interactions with enzyme active sites (e.g., antimicrobial targets).

- Comparative data : Analogues like Methyl 4-phenylthiophene-2-carboxylate show reduced solubility but higher lipophilicity, altering membrane permeability in cell-based assays .

Methodology : Use computational docking (e.g., AutoDock Vina) paired with in vitro enzyme inhibition assays to validate interactions .

How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

Category: Advanced (Data Analysis)

Answer:

Contradictions often arise from assay conditions or impurity profiles. Steps to resolve discrepancies:

Purity validation : Confirm compound purity via HPLC (>95%) and mass spectrometry.

Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Solvent effects : Ensure DMSO concentrations are ≤0.1% to avoid false positives.

For example, impurities in Methyl 4-phenylthiophene-2-carboxylate samples were linked to inflated antimicrobial activity in early studies .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Category: Advanced (Process Chemistry)

Answer:

Key challenges include:

- Exothermic reactions : Hydroxymethylation reactions may require jacketed reactors for temperature control.

- Solvent recovery : Methanol from esterification must be efficiently distilled and reused to reduce costs.

- Byproduct management : Optimize column chromatography-free purification (e.g., crystallization) for scalability. Pilot protocols from similar compounds (e.g., Methyl 4-oxotetrahydrothiophene-3-carboxylate) suggest using flow chemistry for continuous processing .

How can computational modeling predict reactivity trends for thiophene carboxylates?

Category: Advanced (Computational Chemistry)

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilic substitution sites : Fukui indices identify C5 as the most reactive position in this compound.

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining higher reactivity in polar aprotic solvents like DMF .

What analytical techniques are critical for detecting degradation products in stability studies?

Category: Basic (Stability Assessment)

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.